spectroscopic characterization of 5,6,7,8-Tetrahydro-1,7-naphthyridine
spectroscopic characterization of 5,6,7,8-Tetrahydro-1,7-naphthyridine
An In-Depth Technical Guide to the Spectroscopic Characterization of 5,6,7,8-Tetrahydro-1,7-naphthyridine
Abstract
5,6,7,8-Tetrahydro-1,7-naphthyridine is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as a conformationally-restricted analog of pharmacologically active ethylamine cores.[1] Its rigid structure provides a valuable platform for designing selective ligands for various biological targets. A definitive structural confirmation of this molecule is paramount for its application in drug development and chemical biology. This guide provides a comprehensive analysis of the expected spectroscopic signature of 5,6,7,8-Tetrahydro-1,7-naphthyridine, leveraging fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). While complete, published reference spectra for this specific isomer are not widely available, this document synthesizes predictive data based on established chemical theory and comparative analysis of related structures to serve as an authoritative reference for researchers.
Introduction: The Structural and Chemical Landscape
5,6,7,8-Tetrahydro-1,7-naphthyridine is an isomer within the tetrahydronaphthyridine family, characterized by a pyridine ring fused to a saturated piperidine ring. The placement of the nitrogen atom at the 7-position in the saturated ring distinguishes it from its more commonly reported 1,6- and 1,8-isomers.[2][3][4][5] This structural arrangement dictates a unique electronic and conformational profile, which is directly reflected in its spectroscopic properties. Understanding this signature is critical for reaction monitoring, quality control, and structural verification in synthetic campaigns.
This guide outlines the theoretical basis for the expected spectroscopic output, provides standardized protocols for data acquisition, and presents a detailed interpretation of the anticipated spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Framework
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 5,6,7,8-Tetrahydro-1,7-naphthyridine, providing detailed information about the proton and carbon environments.
¹H NMR Spectroscopy: Mapping the Proton Skeleton
The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the seven protons on the saturated piperidine ring, including the N-H proton.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale & Causality |
|---|---|---|---|---|
| H-2 | ~8.3 | Doublet of doublets (dd) | J₂₃ ≈ 4.5, J₂₄ ≈ 1.5 | Located ortho to the ring nitrogen (N-1), this proton is the most deshielded of the aromatic protons. It exhibits coupling to both H-3 and a weaker, long-range coupling to H-4. |
| H-4 | ~7.5 | Doublet of doublets (dd) | J₃₄ ≈ 8.0, J₂₄ ≈ 1.5 | Situated para to N-1, this proton is less deshielded than H-2. It shows a strong ortho coupling to H-3 and a weaker meta coupling to H-2. |
| H-3 | ~7.0 | Doublet of doublets (dd) | J₃₄ ≈ 8.0, J₂₃ ≈ 4.5 | Being meta to N-1, H-3 is the most shielded of the aromatic protons. It is split by both of its neighbors, H-2 and H-4. |
| H-5 | ~4.0 | Singlet (or narrow triplet) | - | This benzylic methylene group is adjacent to the electron-withdrawing pyridine ring, shifting it significantly downfield. Coupling to H-6 may be minimal depending on the dihedral angle. |
| H-8 | ~3.2 | Triplet (t) | J₈,NH ≈ 6.0 | This methylene group is alpha to the secondary amine (N-7), resulting in a downfield shift compared to a standard alkane. It will be coupled to the protons on C-6. |
| H-6 | ~2.9 | Quintet (or multiplet) | J₆₈ ≈ 6.0, J₆₅ ≈ 6.0 | This methylene group is coupled to both the H-5 and H-8 protons, resulting in a complex multiplet, predicted here as a quintet for simplicity. |
| N₇-H | ~2.0 | Broad Singlet (br s) | - | The proton on the secondary amine is typically broad due to quadrupole broadening and exchange. Its chemical shift can vary with concentration and solvent. |
Experimental Protocol: ¹H NMR
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Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
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Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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Acquisition Parameters:
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Pulse Program: Standard single pulse (zg30).
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Spectral Width: -2 to 12 ppm.
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Number of Scans: 16-64, depending on sample concentration.
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Relaxation Delay (d1): 2 seconds.
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Processing: Apply an exponential line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy: Visualizing the Carbon Backbone
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each of the eight unique carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are recommended to confirm the assignment of CH, CH₂, and quaternary carbons.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale & Causality |
|---|---|---|---|
| C-2 | ~148 | Positive | Highly deshielded due to its position adjacent to N-1. |
| C-4 | ~135 | Positive | Less deshielded than C-2, typical for a pyridine C-4. |
| C-8a | ~155 | None (Quaternary) | Aromatic carbon at the ring junction, deshielded by N-1. |
| C-4a | ~125 | None (Quaternary) | Aromatic carbon at the ring junction. |
| C-3 | ~121 | Positive | Most shielded aromatic carbon, meta to N-1. |
| C-8 | ~48 | Negative | Aliphatic carbon alpha to the N-7 amine. |
| C-5 | ~45 | Negative | Benzylic carbon adjacent to the pyridine ring. |
| C-6 | ~25 | Negative | Aliphatic carbon beta to both nitrogen atoms. |
Experimental Protocol: ¹³C NMR & DEPT
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Sample Preparation: Use the same sample prepared for ¹H NMR.
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Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30) for ¹³C; standard DEPT-135 pulse program.
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Spectral Width: 0 to 180 ppm.
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Number of Scans: 1024 or more to achieve adequate signal-to-noise.
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Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply an exponential line broadening of 1.0 Hz. Process and calibrate the spectrum relative to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies. The spectrum of 5,6,7,8-Tetrahydro-1,7-naphthyridine is expected to be dominated by absorptions from the N-H bond, aromatic and aliphatic C-H bonds, and the aromatic ring system.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~3350 | Medium, sharp | N-H Stretch | Secondary Amine (Piperidine) |
| 3100-3000 | Weak-Medium | C-H Stretch | Aromatic (Pyridine) |
| 2950-2850 | Medium-Strong | C-H Stretch | Aliphatic (Piperidine) |
| ~1590, ~1470 | Medium-Strong | C=C, C=N Stretch | Aromatic Ring Vibrations |
| ~1200 | Medium | C-N Stretch | Amine |
Causality Behind the Bands:
-
The distinction between C-H stretching vibrations above and below 3000 cm⁻¹ is a reliable indicator of aromatic/alkene vs. alkane C-H bonds, respectively.[6]
-
The N-H stretch of a secondary amine is typically a single, sharp band, distinguishing it from the often broader O-H stretch or the two-pronged stretch of a primary amine.
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The collection of sharp bands in the 1600-1450 cm⁻¹ region is characteristic of the carbon-carbon and carbon-nitrogen double bond stretching within the pyridine ring.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
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Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal (e.g., diamond or ZnSe).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
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Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum over the range of 4000-600 cm⁻¹.
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Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation pattern under ionization.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Formula: C₈H₁₀N₂
-
Exact Mass: 134.0844
-
Molecular Weight: 134.18 g/mol [7]
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Molecular Ion (M⁺): m/z = 134. A strong molecular ion peak is expected due to the stability of the aromatic system.
-
Key Fragment Ions:
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m/z = 133 ([M-H]⁺): Loss of a hydrogen atom, typically from the position alpha to a nitrogen (C-8 or C-5), forming a stable radical cation. This is often the base peak.
-
m/z = 105 ([M-C₂H₅]⁺): Loss of an ethyl radical, likely from the cleavage of the C5-C6 and C8-N7 bonds.
-
m/z = 78: Corresponding to the pyridine radical cation, resulting from fragmentation of the saturated ring.
-
Experimental Protocol: GC-MS (EI)
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Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Parameters:
-
Column: Standard non-polar column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, ramp to 280 °C at 10 °C/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
Integrated Spectroscopic Analysis & Conclusion
The definitive characterization of 5,6,7,8-Tetrahydro-1,7-naphthyridine is achieved by synthesizing the data from all spectroscopic techniques.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. 5,6,7,8-Tetrahydro-1,6-naphthyridine | C8H10N2 | CID 13193882 - PubChem [pubchem.ncbi.nlm.nih.gov]
